molecular formula C3H3F3O3 B057191 3,3,3-Trifluoro-2-hydroxypropanoic acid CAS No. 684-07-1

3,3,3-Trifluoro-2-hydroxypropanoic acid

Cat. No.: B057191
CAS No.: 684-07-1
M. Wt: 144.05 g/mol
InChI Key: BVKGUTLIPHZYCX-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxypropanoic acid (TFHPA) is a versatile chemical compound with a wide range of applications in the scientific research field. It is a carboxylic acid with a trifluoromethyl group attached to the alpha carbon, and is also known as trifluoromethyl propionic acid or trifluoropropionic acid. It is a colorless liquid that is insoluble in water but soluble in many organic solvents. TFHPA has been used as a catalyst in organic synthesis, as a reagent for the synthesis of other compounds, and for multiple biochemical and physiological processes.

Scientific Research Applications

  • Crystallography and Molecular Structure: 3,3,3-Trifluoro-2-hydroxypropanoic acid has been characterized through crystallography, revealing insights into its molecular structure and intermolecular interactions (Gerber & Betz, 2013).

  • Enantioselective Hydrolysis: Microorganisms capable of enantioselectively hydrolyzing derivatives of this compound have been isolated, allowing the preparation of its enantiomers for potential pharmaceutical applications (Fuhshuku et al., 2014).

  • Industrial Production and Bioplastic Potential: It is a precursor in the production of chemicals like acrylic acid and its derivatives. In polymerized form, it can be used in bioplastic production, with advances in metabolic engineering and synthetic biology enhancing its bio-production (Jers et al., 2019).

  • Catalytic Chemical Methods: Eco-sustainable processes leading to the production of this compound have been explored, highlighting the potential of catalytic chemical methods in green chemistry (Pina et al., 2011).

  • Biotransformation in Animals: Studies on rabbits have shown that 2,3,3,3-tetrafluoropropene, a related compound, is metabolized to form derivatives including N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine, with implications for toxicity and pharmacokinetics (Schuster et al., 2010).

  • Bacterial Enzyme for Synthesis: A novel amidase from Burkholderia phytofirmans has been characterized for the synthesis of enantiomerically pure derivatives of this acid, highlighting its potential in pharmaceutical synthesis (Wu et al., 2017).

  • Oxidation of Levulinic Acid: It can be produced by oxidizing biomass-derived levulinic acid, demonstrating a sustainable approach to its synthesis (Wu et al., 2015).

  • Chiral Derivatizing Agent: Mosher’s Acid, a derivative, can serve as a chiral derivatizing agent, useful in analytical chemistry (Savich & Tanski, 2020).

  • Bioconversion in Bacillus subtilis: Genetically engineered Bacillus subtilis has been investigated for converting glycerol into 3-hydroxypropanoic acid, an important platform chemical (Kalantari et al., 2017).

Safety and Hazards

Safety information for 3,3,3-Trifluoro-2-hydroxypropanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGUTLIPHZYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684-07-1
Record name 684-07-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,3-trifluoro-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,3,3-Trifluoro-2-hydroxypropanoic acid?

A1: this compound, also known as rac-3,3,3-Trifluorolactic acid, has the molecular formula C3H3F3O3 []. The molecular weight can be calculated as 142.03 g/mol.

Q2: What are some key structural features of this compound revealed by its crystal structure?

A2: The crystal structure analysis of this compound reveals an O=C—C—O(H) torsion angle of 13.26 (15)° []. Furthermore, the crystal packing is stabilized by O—H⋯O hydrogen bonds and C—H⋯O contacts, which connect the molecules into sheets perpendicular to the c axis [].

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